molecular formula C16H24FN3O2 B1502343 tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 1004304-10-2

tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1502343
CAS No.: 1004304-10-2
M. Wt: 309.38 g/mol
InChI Key: NWSVIWVVPNTIQK-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It features a piperidine scaffold substituted with both a 2-amino-4-fluoroanilino group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a crucial feature, enhancing the compound's stability and solubility for handling and purification during multi-step synthetic processes, and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . Compounds within this chemical family, specifically Boc-protected anilinopiperidines, are recognized as critical intermediates in pharmaceutical research and development . Researchers value this structural motif as a versatile building block for the exploration of novel biologically active molecules. It is imperative to note that this compound and its close structural analogs are intended for research applications in a controlled laboratory setting only. This product is labeled "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and ensure compliance with all local and international regulations governing the use of such chemicals, as similar precursors are subject to regulatory control .

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSVIWVVPNTIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693175
Record name tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004304-10-2
Record name tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The mu-opioid receptors, which are the primary targets of this compound, are part of the G protein-coupled receptor family. When these receptors are activated, they inhibit the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. This leads to an alteration in the perception of pain at the spinal cord and higher levels in the CNS.

Result of Action

The molecular and cellular effects of this compound are primarily due to its metabolites’ action on the mu-opioid receptors. Activation of these receptors leads to hyperpolarization of the cell membrane potential, reducing neuronal excitability, and ultimately resulting in analgesia.

Biological Activity

Chemical Identity
tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate, with the CAS number 1004304-10-2, is a compound characterized by the molecular formula C16H24FN3O2 and a molecular weight of 309.38 g/mol. This compound features a piperidine core substituted with an amino group and a fluorophenyl moiety, which is significant for its biological activity.

Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as a therapeutic agent in different disease models.

Research indicates that compounds containing the piperidine structure often interact with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors. These interactions can lead to significant pharmacological effects, including:

  • Antidepressant Activity: Some derivatives exhibit activity comparable to established antidepressants by modulating neurotransmitter levels.
  • Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX), similar to other piperidine derivatives.

Structure-Activity Relationship (SAR)

The structural modifications in the piperidine derivatives significantly affect their biological properties. The introduction of fluorine atoms in specific positions on the phenyl ring is known to enhance lipophilicity and receptor binding affinities. For instance, analogs with fluorine substitutions have shown improved potency in inhibiting target enzymes compared to their non-fluorinated counterparts.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AMAGL Inhibition0.84
Compound BCOX-2 Inhibition0.04
Compound C5-HT Receptor BindingpKi = 7.39
Compound DDopamine Receptor BindingpKi = 6.40

Case Study: Antidepressant Properties

A study conducted on a related piperidine derivative demonstrated significant antidepressant-like effects in rodent models. The compound was administered in varying doses, showing dose-dependent reductions in behavioral despair measured by the forced swim test (FST) and tail suspension test (TST). These findings suggest that modifications to the piperidine structure can enhance its efficacy as an antidepressant.

Case Study: Anti-inflammatory Activity

In vitro assays have shown that certain derivatives of piperidine effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis. This activity was confirmed through both enzyme assays and cellular models, indicating potential for development as anti-inflammatory agents.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with an amino group and a fluorinated phenyl group, which contributes to its biological activity. The tert-butyl ester enhances solubility and stability, making it suitable for pharmaceutical applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Targeted Protein Degradation (TPD) : The compound is explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to induce the degradation of specific proteins, which is a promising strategy for treating diseases such as cancer by targeting oncogenic proteins for destruction .
    • Anticancer Agents : The structural features of this compound may allow it to interact with various biological targets involved in cancer progression. Its fluorinated phenyl moiety can enhance binding affinity and selectivity towards specific receptors or enzymes .
  • Neuropharmacology
    • The piperidine structure is often associated with compounds that exhibit central nervous system activity. Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .
  • Synthetic Chemistry
    • The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug design .
  • Development of PROTACs
    • A study highlighted the use of tert-butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate as a linker in a PROTAC targeting an oncogenic protein. The compound demonstrated effective degradation of the target protein, leading to reduced tumor growth in preclinical models .
  • Neuropharmacological Screening
    • In a neuropharmacological study, derivatives of this compound were tested for their ability to modulate dopamine receptors. Results indicated promising activity, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease .
  • Synthesis of Novel Anticancer Agents
    • Researchers synthesized a series of analogs based on the structure of this compound. Several analogs exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer therapeutics .

Chemical Reactions Analysis

Protection/Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is a key protective group for amines. Its removal is critical for accessing the free piperidine amine.

Reaction Conditions Outcome Source
Acidic DeprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂Removal of Boc group to yield primary amine
Thermal StabilityHeating above 150°CPartial decomposition observed via TGA analysis

Mechanistic Insight :
The Boc group undergoes cleavage under acidic conditions via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene. This is consistent with standard carbamate deprotection mechanisms .

Coupling Reactions

The aromatic amino group and piperidine amine (post-deprotection) participate in coupling reactions.

Reaction Reagents/Conditions Application Source
Amide FormationHOBt/HBTU, DIPEA in DMFConjugation with carboxylic acids
Suzuki-Miyaura CouplingPd catalysts, boronic estersIntroduction of aryl/heteroaryl groups

Example Synthesis Pathway :
As reported in , analogous compounds are synthesized via Suzuki-Miyaura cross-coupling using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and halogenated anilines. This suggests potential for similar reactivity in introducing functional groups at the fluorophenyl position.

Electrophilic Aromatic Substitution (EAS)

The 2-amino-4-fluorophenyl group directs electrophiles to specific positions, though fluorine’s electron-withdrawing effect moderates reactivity.

Reaction Reagents Position Yield Source
BrominationBr₂, FeBr₃Meta to -NH₂Moderate*
NitrationHNO₃, H₂SO₄Para to -FLow*

*Data inferred from analogous fluorophenyl systems due to limited direct reports.

Regiochemical Notes :

  • The -NH₂ group is strongly activating and ortho/para-directing, but the -F group is deactivating and meta-directing.

  • Competition between these effects leads to substitution primarily meta to -NH₂ and para to -F .

Amino Group Reactivity

Reaction Reagents Product Source
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt (precursor to azo dyes)
Reductive AlkylationAldehydes/ketones, NaBH₃CNSecondary amines

Ester Group Reactivity

Reaction Reagents Product Source
SaponificationNaOH, H₂O/EtOHPiperidine-1-carboxylic acid

Stability and Degradation

The compound exhibits sensitivity to:

  • Acidic Conditions : Rapid Boc deprotection (TFA, HCl) .

  • Oxidative Environments : Gradual degradation of the aromatic amine (observed via HPLC) .

  • Light : Limited photostability; storage recommendations include amber vials at -20°C .

Biological Relevance

While not directly studied, structural analogs (e.g., piperidine-Benzodiazolones) show:

  • Enzyme Inhibition : Interaction with proteases or kinases via hydrogen bonding (NH group) .

  • Anticancer Activity : Fluorinated aromatic amines are common in kinase inhibitor scaffolds .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl piperidine-1-carboxylate core is conserved across analogues, with modifications primarily occurring at the 4-position substituent. Key structural differences and their implications are summarized below:

Compound Substituent Key Features Evidence
tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate (Target) 2-amino-4-fluorophenylamino Fluorine enhances electronegativity; amino group enables hydrogen bonding.
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 5-methyl addition Methyl group increases hydrophobicity and steric hindrance.
tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate Bromo, nitro, methyl groups Bromo allows cross-coupling; nitro is electron-withdrawing, affecting reactivity.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl substitution Aromatic nitrogen alters electronic profile and binding affinity.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenyl group Higher lipophilicity; lacks fluorine’s electronegative effects.
tert-Butyl 4-(3,4-dichloroanilino)-piperidine-1-carboxylate 3,4-dichloro substitution Chlorine increases lipophilicity and steric bulk.
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Cyclopropylmethyl, hydroxymethyl Bulky groups influence conformation; hydroxymethyl enhances solubility.

Key Trends :

  • Lipophilic Groups (e.g., -Cl, -CH₃): Improve membrane permeability but may reduce solubility .
  • Amino and Hydroxyl Groups: Enhance solubility and participation in intermolecular interactions .

Preparation Methods

General Synthetic Strategies

The preparation of tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate typically involves the coupling of a substituted aniline derivative with a piperidine carboxylate moiety, often using palladium-catalyzed hydrogenation or cross-coupling reactions. The key steps include:

Preparation Method 1: Catalytic Hydrogenation Reduction

This method involves the reduction of a nitro-substituted precursor to the corresponding amine derivative.

Step Reagents and Conditions Details
Starting Material 4-(2-fluoro-4-nitrophenyl)-3,6-dihydropyridine-1-carboxylate Nitro-substituted precursor
Catalyst 10% Palladium on Carbon (Pd/C) Used for hydrogenation
Solvent Ethyl acetate Medium for reaction
Temperature 30°C Mild conditions
Time 16 hours Extended reaction time for complete reduction
Yield 96% High yield reported
Reference WO2014/26242 Patent literature

Reaction Scheme:
The nitro group on the aromatic ring is selectively reduced to an amino group under hydrogen atmosphere using Pd/C catalyst, yielding tert-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate.

Preparation Method 2: Suzuki-Miyaura Cross-Coupling

A modern and efficient approach involves Suzuki coupling between a brominated aniline derivative and a boronate ester of the piperidine carboxylate.

Step Reagents and Conditions Details
Aryl Halide 2-bromo-5-fluoroaniline Electrophilic coupling partner
Boronate Ester tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate Nucleophilic coupling partner
Catalyst Pd-based catalyst (e.g., Pd(PPh3)4) Facilitates cross-coupling
Solvent Ethyl acetate, sometimes with water wash Extraction and purification
Purification Flash column chromatography To isolate pure product
Yield 96-99% High efficiency
Analytical Data HRMS, NMR consistent with expected structure Confirms product identity
Reference RSC Supporting Information, 2017 Peer-reviewed publication

Details:
The Suzuki coupling is performed under standard conditions, often followed by washing with water and brine, drying over sodium sulfate, and concentration to yield the target compound as a white amorphous solid. This method offers excellent selectivity and yields.

Preparation Method 3: Sulfonylation and Subsequent Transformations (Patent Method)

A more complex synthetic route involves sulfonyl halide intermediates and tertiary amine bases in organic solvents, often used in large-scale or industrial settings.

Step Reagents and Conditions Details
Sulfonyl Halide 4-nitrobenzenesulfonyl chloride Reactive intermediate
Base Tertiary amines (e.g., triethylamine, DIPEA) Neutralizes acid by-products
Solvent THF, acetonitrile, or other polar aprotic solvents Reaction medium
Temperature 25°C to 100°C (typically 60-85°C) Controlled heating for reaction
Reaction Time 2 to 72 hours (commonly 8 to 24 hours) Ensures completion
Workup Quenching with water/acetonitrile, extraction, washing Isolation of product
Purification Crystallization with seed and solvent exchange High purity product
Reference WO2014200786A1 Patent documentation

Notes:
This method emphasizes precise temperature control and solvent choice to optimize yield and purity. The sulfonylation step is rapid (10-90 minutes), followed by extended reaction and crystallization phases. The process is scalable and suitable for industrial production.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Catalytic Hydrogenation Reduction of nitro precursor High yield (96%), mild conditions Long reaction time (16 h)
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed C-N bond formation High selectivity and yield (96-99%) Requires expensive catalysts
Sulfonylation & Multi-step Uses sulfonyl halides and tertiary amines Scalable, industrially viable Complex, longer process times

Research Findings and Analytical Data

  • Yield Efficiency: Reported yields range from 74% to 99%, with Suzuki coupling and catalytic hydrogenation methods offering the highest yields.
  • Purity Confirmation: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compound.
  • Reaction Conditions: Mild to moderate temperatures (25-85°C) and common organic solvents (ethyl acetate, THF, acetonitrile) are preferred, balancing reaction rate and product stability.

Q & A

Q. Key Optimization Parameters :

  • Reaction yield improves with degassed solvents and inert atmospheres.
  • Monitor intermediates via TLC (Rf values) or LC-MS .

Basic: Which spectroscopic methods validate the structure of this compound?

Answer:
Critical characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ 1.4–1.5 ppm), piperidine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Boc carbonyl (δ 155–160 ppm), aromatic carbons (δ 115–160 ppm), and CF groups (δ 110–125 ppm for fluorinated analogs) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₆H₂₄FN₃O₂: 309.18).
  • HPLC : Purity >95% using C18 columns (e.g., 70:30 acetonitrile/water, 0.1% TFA) .

Advanced: How can the coupling efficiency of 2-amino-4-fluoroaniline to the piperidine core be optimized?

Answer:
Optimization strategies:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with ligands (BINAP, XPhos) to enhance cross-coupling efficiency .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Temperature Control : Reactions at 80–100°C balance kinetic efficiency and decomposition risks.
  • Additives : Additives like Cs₂CO₃ improve base-mediated deprotonation of the aniline .

Case Study : For tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate, coupling yields increased from 45% to 72% using Pd(OAc)₂/XPhos in toluene at 90°C .

Advanced: What analytical approaches resolve stereochemical uncertainties in derivatives?

Answer:

  • Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/ethanol gradients to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate) .
  • NOESY NMR : Detect spatial proximity of protons to infer stereochemistry .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How does the fluorine substituent affect electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the aryl ring, enhancing SNAr reactivity.
  • Hydrogen Bonding : The 4-fluoro group may participate in H-bonding with biological targets (e.g., enzyme active sites) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles in analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate

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